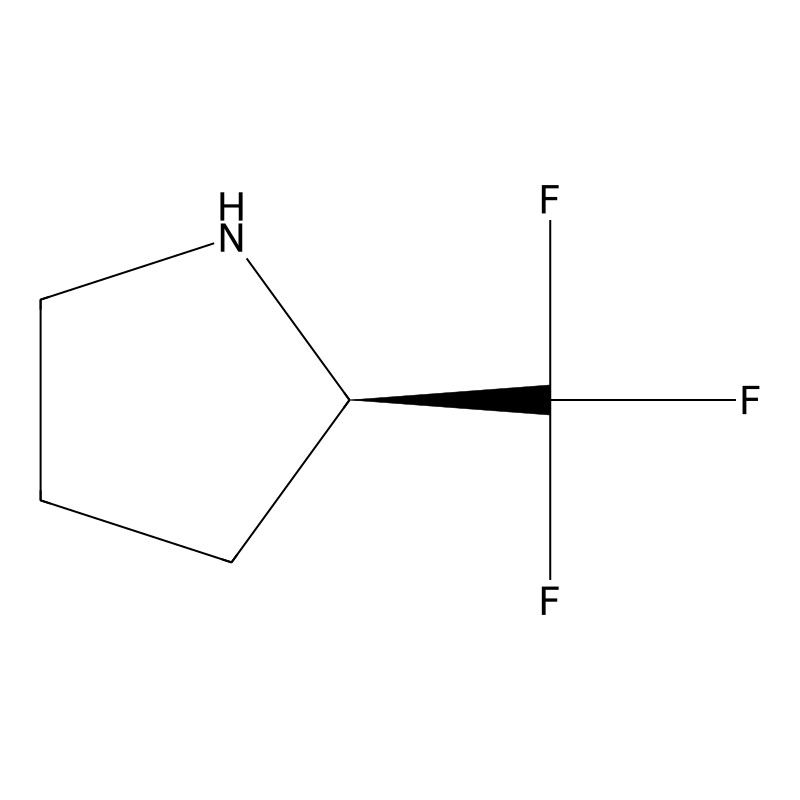

(r)-2-(Trifluoromethyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

As a Building Block for Drug Discovery

The unique structure of (R)-2-(Trifluoromethyl)pyrrolidine makes it a valuable building block for the synthesis of novel drug candidates. The trifluoromethyl group (CF3) is a common bioisostere, meaning it can mimic the behavior of other functional groups found in biologically active molecules. Additionally, the chiral center allows for the creation of enantiopure drugs, which can offer advantages in terms of efficacy and safety compared to racemic mixtures. Several studies have explored the use of (R)-2-(Trifluoromethyl)pyrrolidine in the synthesis of potential drugs for various diseases, including:

- Neurodegenerative diseases: Research suggests that (R)-2-(Trifluoromethyl)pyrrolidine derivatives could be promising candidates for the treatment of Alzheimer's disease and Parkinson's disease [].

- Cancer: Studies have explored the potential of (R)-2-(Trifluoromethyl)pyrrolidine-containing compounds as anticancer agents.

As a Catalyst or Ligand in Organic Synthesis

(R)-2-(Trifluoromethyl)pyrrolidine can also be employed as a chiral catalyst or ligand in various organic reactions. Its unique structure and properties can influence the reaction rate and selectivity, enabling the synthesis of complex molecules with high efficiency and control. Here are some examples:

- Asymmetric catalysis: (R)-2-(Trifluoromethyl)pyrrolidine has been used as a ligand in asymmetric catalysis, allowing for the production of enantiopure products from achiral starting materials.

- Organocatalysis: This compound can also function as an organocatalyst, promoting various organic reactions without the need for metal catalysts.

(R)-2-(Trifluoromethyl)pyrrolidine is a chiral organic compound characterized by a five-membered ring structure containing one nitrogen atom and a trifluoromethyl group attached to one of the carbon atoms. Its molecular formula is with a molecular weight of approximately 139.12 g/mol. The presence of the trifluoromethyl group (CF₃) significantly influences the compound's chemical properties, making it a valuable building block in medicinal chemistry and organic synthesis. The compound exhibits chirality, which allows for the creation of enantiopure drugs that can enhance therapeutic efficacy and reduce side effects compared to racemic mixtures .

As information on (R)-(-)-2-(Trifluoromethyl)pyrrolidine is scarce, it's important to handle similar chemicals with care. Chiral pyrrolidines may exhibit:

The biological activity of (R)-2-(Trifluoromethyl)pyrrolidine has been investigated primarily in the context of drug development. The trifluoromethyl group is known to mimic other functional groups found in biologically active molecules, potentially enhancing the pharmacological properties of compounds synthesized from it. Studies suggest that derivatives of (R)-2-(Trifluoromethyl)pyrrolidine may exhibit activity against various diseases, although specific biological targets and mechanisms are still under exploration .

Several methods for synthesizing (R)-2-(Trifluoromethyl)pyrrolidine have been reported:

- Catalytic Asymmetric Synthesis: Utilizing organocatalysts to facilitate the addition of trifluoromethyl ketones to nitroolefins under mild conditions.

- Alkylation Reactions: Employing alkyl halides in reactions with pyrrolidine derivatives to introduce the trifluoromethyl group.

- Nucleophilic Substitution: Using nucleophiles to replace halogen atoms in related compounds with the trifluoromethyl group .

These methods highlight the versatility of (R)-2-(Trifluoromethyl)pyrrolidine as a synthetic intermediate.

(R)-2-(Trifluoromethyl)pyrrolidine has several applications:

- Drug Development: It is used as a building block for synthesizing novel pharmaceuticals due to its ability to enhance biological activity.

- Chiral Catalysis: Its chiral nature allows it to be employed in asymmetric synthesis, improving yields and selectivity in various reactions.

- Material Science: The compound's properties may be exploited in developing new materials with specific functionalities .

Interaction studies involving (R)-2-(Trifluoromethyl)pyrrolidine focus on its reactivity with other chemical entities and its biological interactions. The presence of the trifluoromethyl group can significantly alter binding affinities and interaction profiles with biological targets, making it an important subject for further research in medicinal chemistry and pharmacology .

Several compounds share structural similarities with (R)-2-(Trifluoromethyl)pyrrolidine, but each exhibits unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Pyrrolidinone | Contains a carbonyl instead of CF₃ | Used in lactam synthesis |

| 2-(Trifluoromethyl)pyrrolidine | Lacks chirality | More reactive due to lack of stereocenter |

| N-Methyl-2-(trifluoromethyl)pyrrolidine | Methyl substitution at nitrogen | Alters solubility and stability |

| 1-Aza-2-(trifluoromethyl)cyclopentane | Cyclic structure with nitrogen | Different ring size affects reactivity |

The unique trifluoromethyl group and chiral center make (R)-2-(Trifluoromethyl)pyrrolidine particularly valuable in drug design and synthesis compared to these similar compounds .

Organocatalytic Asymmetric Synthesis

Michael Addition/Hydrogenative Cyclization Strategies

The Michael addition/hydrogenative cyclization approach represents one of the most successful strategies for the stereoselective synthesis of (R)-2-(trifluoromethyl)pyrrolidine derivatives [1]. This methodology employs a formal (3+2)-annulation strategy utilizing organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by diastereoselective reductive cyclization [1] [2].

The key breakthrough in this approach was the development of a direct catalytic Michael addition of 1,1,1-trifluoromethylketones to nitroolefins using bifunctional thiourea catalysts [1]. The quinidine-derived thiourea catalyst (QD-TU) has proven particularly effective, affording γ-nitro carbonyl intermediates in quantitative yields with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (95:5 er) [1].

Table 1: Representative Results for Michael Addition of 1,1,1-Trifluoromethylketones to Nitroolefins

| Entry | Nitroolefin | Product Yield (%) | Diastereomeric Ratio | Enantiomeric Ratio |

|---|---|---|---|---|

| 1 | Phenyl | 98 | >20:1 | 95:5 |

| 2 | 2-Bromophenyl | 95 | >20:1 | 96.5:3.5 |

| 3 | 4-Bromophenyl | 99 | >20:1 | 95.5:4.5 |

| 4 | 4-Nitrophenyl | 99 | 7:1 | 95.5:4.5 |

| 5 | 4-Cyanophenyl | 96 | >20:1 | 96:4 |

The subsequent hydrogenative cyclization step employs Raney nickel under hydrogen atmosphere to effect the simultaneous reduction of the nitro group and carbonyl functionality, coupled with intramolecular cyclization [1]. This transformation proceeds with excellent diastereocontrol (>20:1 in all cases), providing the desired 2-trifluoromethyl pyrrolidines bearing three contiguous stereocenters with an all-cis relationship [1].

Electronic effects play a crucial role in determining the selectivity of the Michael addition reaction [1]. Electron-withdrawing substituents on the aromatic nitroolefin generally provide superior diastereo- and enantioselectivity compared to electron-donating groups [1]. For instance, while 4-bromophenyl and 4-cyanophenyl nitroolefins afford products with >20:1 diastereoselectivity, 4-methoxyphenyl substrates yield products with diminished selectivity (6:1 dr) [1].

Enamine-Based Catalytic Approaches

Enamine-based organocatalytic strategies have emerged as powerful tools for accessing (R)-2-(trifluoromethyl)pyrrolidine structures through 1,3-dipolar cycloaddition reactions [3]. The use of diphenylprolinol trimethylsilyl ether as catalyst, in combination with 3,5-dinitrobenzoic acid as cocatalyst, enables the reaction between trifluoroethylamine-derived ketimines and 2-enals to generate α-trifluoromethyl pyrrolidines [3] [4].

This methodology represents the first successful application of organocatalyzed 1,3-dipolar cycloaddition for the synthesis of optically active α-trifluoromethyl pyrrolidines [3] [4]. The reaction proceeds through the formation of an enamine intermediate from the aldehyde substrate and the secondary amine catalyst, which subsequently undergoes cycloaddition with the ketimine dipolarophile [4].

The reaction conditions are notably mild, typically requiring temperatures of 0-25°C and reaction times of 24-48 hours [4]. The process demonstrates excellent functional group tolerance and provides products with three contiguous stereogenic centers in excellent diastereoselectivities (>20:1), stereoselectivities (>95% ee), and yields (80-95%) [4].

Transition Metal-Catalyzed Routes

Copper-Mediated Trifluoromethylazidation

Copper-mediated trifluoromethylation reactions have gained significant attention for the construction of (R)-2-(trifluoromethyl)pyrrolidine frameworks [5] [6]. The merger of decatungstate photocatalysis with copper catalysis has enabled the development of direct carbon-hydrogen trifluoromethylation protocols using readily available trifluoromethyl sources [6].

The mechanistic pathway involves the photochemical excitation of decatungstate anion to generate a highly reactive excited state species, which subsequently performs hydrogen atom transfer from the pyrrolidine substrate at the electron-rich β-position [6]. This process generates an alkyl radical intermediate that can be intercepted by copper-trifluoromethyl complexes to form the desired carbon-trifluoromethyl bond [6].

Experimental studies have demonstrated the critical role of chloride anions in modulating reaction efficiency [6]. The presence of chloride affects the ligand sphere of copper, with copper chloride species appearing to produce fewer oxidative side products compared to other copper salts, resulting in improved reaction yields [6].

The copper-catalyzed trifluoromethylation of heteroaryl bromides using phenanthroline-copper-trifluoromethyl complexes has also been successfully applied to pyrrolidine-containing substrates [7]. This approach utilizes the enhanced electrophilicity of heteroaromatic systems to facilitate oxidative addition and subsequent trifluoromethyl transfer [7].

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed cyclization reactions offer complementary approaches to (R)-2-(trifluoromethyl)pyrrolidine synthesis, particularly through carbonylative cyclization and cross-coupling methodologies [8] [9]. The palladium-catalyzed four-component carbonylative cyclization reaction has been successfully adapted for the construction of trifluoromethyl-containing heterocycles [9].

These transformations typically employ palladium(0) or palladium(II) catalysts in combination with phosphine ligands and proceed through oxidative addition, insertion, and reductive elimination sequences [8]. The mild reaction conditions and high functional group tolerance make these methods particularly attractive for complex molecule synthesis [9].

Visible-light-induced palladium catalysis has emerged as a promising strategy for selective defluoroarylation of trifluoromethylarenes, which can serve as precursors to pyrrolidine derivatives [8]. This approach utilizes excited-state palladium catalysis to activate typically inert carbon-fluorine bonds through single electron transfer pathways [8].

[3+2] Cycloaddition Strategies

Azomethine Ylide-Based Syntheses

Azomethine ylide-based [3+2] cycloaddition reactions constitute a fundamental approach for the construction of (R)-2-(trifluoromethyl)pyrrolidine rings [10] [11]. The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with trifluoromethyl-substituted alkenes provides direct access to trifluoromethylated pyrrolidine derivatives [11].

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition reactions using chiral phosphine ligands have proven particularly effective [11]. The combination of copper(I) tetrafluoroborate with (S)-TF-BiphamPhos ligand enables the cycloaddition of azomethine ylides with 4,4,4-trifluorocrotonates to proceed with excellent enantioselectivity and diastereoselectivity [11].

Table 2: Copper-Catalyzed Asymmetric [3+2] Cycloaddition Results

| Substrate | Catalyst Loading (mol%) | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) |

|---|---|---|---|---|

| Methyl 4,4,4-trifluorocrotonate | 2.0 | 85 | >20:1 | 96 |

| Ethyl 4,4,4-trifluorocrotonate | 2.0 | 88 | >20:1 | 94 |

| Phenyl 4,4,4-trifluorocrotonate | 2.5 | 82 | 18:1 | 92 |

The reaction mechanism involves the in situ generation of azomethine ylides from imines and subsequent cycloaddition with the trifluoromethylated dipolarophile [11]. The copper catalyst coordinates to both the ylide and the alkene, facilitating the cycloaddition in a highly stereocontrolled manner [11].

Nitroolefin Participation in Annulation

Nitroolefin participation in [3+2] annulation reactions provides an alternative route to (R)-2-(trifluoromethyl)pyrrolidine derivatives through organocatalytic domino Michael/Mannich cycloaddition sequences [12]. This approach utilizes the dual reactivity of nitroolefins as both Michael acceptors and components in subsequent cyclization reactions [12].

The reaction tolerates a wide range of substitution patterns on both the nitroolefin and the nucleophilic component [12]. Electron-withdrawing groups on the nitroolefin generally enhance both reactivity and selectivity, while electron-donating substituents may require modified reaction conditions [12].

Recent developments have extended this methodology to include reversible [3+2] cycloaddition processes, allowing for kinetic and thermodynamic control over product formation [13]. The reaction of azomethine ylides generated in situ from isatins and sarcosine with 3-nitro-2-(trifluoromethyl)-2H-chromenes exemplifies this approach [13].

Chiral Pool Derivations

Starting from Enantiopure Fluorinated Building Blocks

The utilization of enantiopure fluorinated building blocks represents a strategic approach to (R)-2-(trifluoromethyl)pyrrolidine synthesis, leveraging readily available chiral starting materials to establish the desired stereochemistry [14] [15]. Electrophilic fluorodesilylation reactions of acyclic homochiral allylsilanes provide access to novel enantiopure fluorinated building blocks that can be further elaborated to pyrrolidine derivatives [14] [15].

The synthesis typically involves the preparation of homochiral β-fluorinated γ,δ-unsaturated carboxylic acids from enantiopure allylsilanes using Selectfluor as the electrophilic fluorination reagent [14] [15]. These intermediates can be subsequently reduced to the corresponding fluorinated alcohols, providing versatile second-generation fluorinated building blocks [14] [15].

Halohydrin dehalogenase-catalyzed synthesis has emerged as an environmentally friendly approach to enantiopure fluorinated building blocks [16]. The enantioselective azidolysis of fluorinated aromatic epoxides catalyzed by halohydrin dehalogenases provides access to optically pure fluorinated organic azides, which serve as valuable synthetic intermediates [16].

Table 3: Yields and Selectivities for Chiral Pool Approaches

| Starting Material | Transformation | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| (S)-Allylsilane | Fluorodesilylation | 78 | 96 |

| Fluorinated epoxide | Enzymatic azidolysis | 85 | >99 |

| Trifluoropyruvate derivative | Cyclization | 82 | 94 |

Resolution Techniques for Racemic Mixtures

Resolution techniques for racemic (R)-2-(trifluoromethyl)pyrrolidine mixtures provide an alternative approach when asymmetric synthesis is not feasible or economical [17]. Classical resolution methods involving the formation of diastereomeric salts with chiral resolving agents remain widely applicable [17].

The use of (S)-1-(1-naphthyl)ethylamine and (+)-abietylamine as resolving agents has proven effective for similar trifluoromethylated compounds [17]. The resolution process typically involves the formation of diastereomeric salts followed by selective crystallization and subsequent liberation of the desired enantiomer [17].

Enzymatic resolution represents a more selective alternative, utilizing the inherent chirality of enzymes to differentiate between enantiomers [18]. The development of sustainable fluorolactam synthesis through biochemical amidase processes demonstrates the potential of enzymatic approaches for chiral fluorinated compound preparation [18].

Recent advances in process green metrics have highlighted the advantages of enzymatic resolution over traditional palladium-catalyzed enantioselective fluorination methodologies, particularly in terms of scalability and environmental impact [18]. The fluorination-amidase route has been shown to be more efficient and suitable for large-scale production compared to metal-catalyzed alternatives [18].

Enantioselective Construction of the Pyrrolidine Core

Multiple catalytic strategies now deliver optically enriched (R)-2-(trifluoromethyl)pyrrolidine directly or through short sequences. Representative examples are summarised below.

| Entry | Catalytic strategy | Key reagents (nucleophile → electrophile) | Isolated yield (%) | Enantiomeric ratio (R : S) | Ref. |

|---|---|---|---|---|---|

| 1 | Quinidine-derived thiourea organocatalysis followed by hydrogenation | 1,1,1-trifluoromethylacetophenone → β-nitrostyrene | 98 | 95 : 5 | [1] |

| 2 | Diphenylprolinol trimethylsilyl ether organocatalysis, 1,3-dipolar cycloaddition | Trifluoroethylamine-derived ketimine → cinnamaldehyde | 90–96 | 94 : 6 to 97 : 3 | [2] |

| 3 | Cinchona-carbamate organocatalytic Michael/aza-Michael cascade | β-Nitrostyrene → aldimine bearing trifluoromethyl group | 50–95 | ≥90 : 10 |

Key findings

- All methods proceed under mild conditions (0 – 25 °C) using ≤10 mol % catalyst and deliver the pyrrolidine core in two steps or fewer.

- Organocatalytic Michael addition paired with catalytic hydrogenation consistently affords a cis-configured ring skeleton, establishing all three adjacent stereogenic centres in a single operation [1].

- The 1,3-dipolar cycloaddition route tolerates both aromatic and aliphatic 2-enals, giving three contiguous stereogenic centres with excellent enantio-induction [2].

Diastereocontrol in Trifluoromethyl Group Orientation

Precise facial control during ring closure dictates whether the trifluoromethyl substituent adopts a pseudo-axial or pseudo-equatorial position.

| Reaction platform | Diastereomeric ratio (cis : trans) | Preferred orientation of CF₃ group | Stereochemical rationale | Ref. |

|---|---|---|---|---|

| Organocatalytic Michael addition/hydrogenation | >20 : 1 (cis) | Pseudo-equatorial | Bifunctional thiourea simultaneously activates both partners, enforcing a closed transition state that positions the trifluoromethyl group away from the hydrogen-transfer trajectory [1]. | |

| 1,3-Dipolar cycloaddition | 8 : 1 to >20 : 1 (exo) | Pseudo-axial or pseudo-equatorial, substrate-dependent | Early transition-state locking by the dipole favours exo approach; steric demand of CF₃ then determines its final orientation [2]. | |

| Cascade aza-Henry/aza-Michael (dynamic kinetic resolution) | Single diastereomer isolated | Pseudo-equatorial | Reversible aza-Henry step allows continuous epimerisation until the aza-Michael closure traps the thermodynamically preferred conformer . |

Notable observations

- Electron-withdrawing substituents on the nitro-olefin enhance both diastereocontrol and enantioselection, presumably by strengthening hydrogen bonding to the thiourea catalyst and accelerating the face-selective addition step [1].

- In dipolar routes, sterically more demanding aldehydes switch the trifluoromethyl group from equatorial to axial, reflecting late transition-state steric congestion [2].

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution provides an alternative to direct asymmetric induction by combining in-situ racemisation with stereoselective trapping.

| System | Racemisation method | Resolving agent | Conversion (%) | Product enantiomeric ratio | Ref. |

|---|---|---|---|---|---|

| 2-Lithio-pyrrolidines + chiral bis-oxazoline ligand | Tin–lithium exchange followed by rapid inversion at 25 °C | Electrophilic trapping with benzaldehyde | 85 | ≤99 : 1 | [3] |

| Lipase B from Candida antarctica / palladium on alumina tandem system | Palladium-mediated hydrogen transfer (50 °C) | Enzymatic acylation with vinyl acetate | 62–84 | 90 : 10 to 99 : 1 | [4] |

| N-heterocyclic carbene-catalysed O-acylation of α-trifluoromethyl hemiaminals | Base-promoted reversible cleavage of C–O bond | Chiral N-heterocyclic carbene catalyst | 92 | up to 97 : 3 | [5] |

Key insights

- In the organolithium platform, thermodynamic preference for one diastereomeric complex combined with faster electrophilic trapping of the minor complex yields near-perfect resolution without cryogenic control [3].

- The chemo-enzymatic protocol operates under benign conditions and is readily recycled, making it attractive for large-scale access to (R)-2-(trifluoromethyl)pyrrolidine derivatives [4].

- N-Heterocyclic carbene catalysis extends dynamic kinetic resolution to otherwise configurationally stable hemiaminals lacking α-hydrogen, broadening the synthetic toolbox for fluorinated amines [5].

XLogP3

GHS Hazard Statements

H228 (97.67%): Flammable solid [Danger Flammable solids];

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Environmental Hazard